molecular formula C22H28ClNO3 B13824879 (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride CAS No. 2909-92-4

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride

Cat. No.: B13824879
CAS No.: 2909-92-4
M. Wt: 389.9 g/mol
InChI Key: JKNOHACLNUTLCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride typically involves the esterification of 2-methoxy-2,2-diphenylacetic acid with (1-Methylpiperidin-2-yl)methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a piperidine ring with a diphenylacetate moiety makes it a valuable compound for medicinal chemistry research and drug development .

Properties

CAS No.

2909-92-4

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-23-16-10-9-15-20(23)17-26-21(24)22(25-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,20H,9-10,15-17H2,1-2H3;1H

InChI Key

JKNOHACLNUTLCH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl

Origin of Product

United States

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